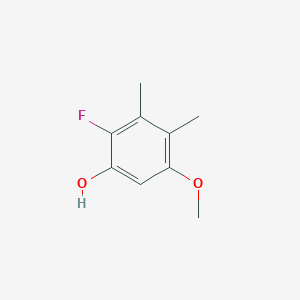

2-Fluoro-5-methoxy-3,4-dimethylphenol

Descripción

Propiedades

Número CAS |

182010-40-8 |

|---|---|

Fórmula molecular |

C9H11FO2 |

Peso molecular |

170.18 g/mol |

Nombre IUPAC |

2-fluoro-5-methoxy-3,4-dimethylphenol |

InChI |

InChI=1S/C9H11FO2/c1-5-6(2)9(10)7(11)4-8(5)12-3/h4,11H,1-3H3 |

Clave InChI |

JIIGCUYVHDMHLY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1C)F)O)OC |

SMILES canónico |

CC1=C(C=C(C(=C1C)F)O)OC |

Sinónimos |

Phenol, 2-fluoro-5-methoxy-3,4-dimethyl- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Fluorine vs.

- Methoxy Group: The 5-methoxy group in the target compound may improve solubility in polar solvents compared to non-methoxy analogs like 2,4-dimethylphenol .

- Steric Effects: The 3,4-dimethyl groups introduce steric hindrance, likely reducing enzymatic degradation rates compared to monosubstituted phenols .

Reactivity and Environmental Behavior

- Biodegradation: 3,4-Dimethylphenol analogs are biodegraded under denitrifying conditions , but the addition of fluorine in the target compound may slow microbial degradation due to its stability .

- Oxidative Degradation: Fluorinated phenols show resistance to Fenton-like oxidation processes compared to non-fluorinated derivatives. For example, 2,4-dimethylphenol is effectively degraded via heterogeneous Fenton catalysis , whereas fluorine’s presence in the target compound could necessitate harsher reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-methoxy-3,4-dimethylphenol in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For fluorinated phenolic derivatives, NAS is often preferred due to fluorine's strong electron-withdrawing effects, which activate the aromatic ring for substitution. Key steps include:

- Fluorination : Introducing fluorine at the ortho position using fluorinating agents like Selectfluor® ( ).

- Methoxy and methyl group introduction : Methoxy groups are typically added via alkylation (e.g., methyl iodide under basic conditions), while methyl substituents may require Friedel-Crafts alkylation ().

- Purification : Recrystallization or column chromatography is recommended to isolate high-purity products ().

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR spectroscopy : and NMR are critical for confirming substituent positions and fluorine integration ( ).

- HPLC-MS : Validates molecular weight and purity ().

- X-ray crystallography : Resolves crystal packing and steric effects of the 3,4-dimethyl groups ( ).

Q. What are the key stability considerations for storing this compound?

- Methodology :

- Light sensitivity : Store in amber vials to prevent photodegradation ().

- Moisture control : Use desiccants or inert atmospheres (N/Ar) to avoid hydrolysis of methoxy groups ().

- Temperature : Stability studies suggest storage at –20°C for long-term preservation ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step syntheses?

- Methodology :

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling reactions ().

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve NAS efficiency ( ).

- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions ().

- Data-Driven Approach :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 12–18 hours | ±8% |

| Catalyst Loading | 5–7 mol% | ±15% |

| Solvent | DMF vs. THF | +20% in DMF |

Q. What strategies resolve contradictions in reported biological activity data for fluorinated phenolic derivatives?

- Methodology :

- Meta-analysis : Cross-reference data from EPA DSSTox, PubChem, and peer-reviewed studies to identify assay variability ().

- Standardized assays : Use in vitro models (e.g., enzyme inhibition) with controlled parameters (pH, temperature) ( ).

- Computational modeling : Density Functional Theory (DFT) predicts substituent effects on bioactivity ().

Q. How do electronic effects of fluorine and methoxy groups influence the compound's reactivity?

- Methodology :

- Hammett substituent constants : Fluorine () increases ring electrophilicity, while methoxy () directs regioselectivity ().

- Comparative studies : Reactivity trends are validated via competitive reactions with electron-rich/electron-poor aryl halides ().

Q. What role does the substituent arrangement play in its potential as a pharmaceutical intermediate?

- Methodology :

- Structure-Activity Relationship (SAR) : The 3,4-dimethyl groups enhance lipophilicity, improving blood-brain barrier penetration ().

- Metabolic stability : Fluorine reduces oxidative metabolism, extending half-life in vivo ().

- Case Study : Analogous compounds (e.g., 5-(3,5-Difluorophenyl)-2-methoxyphenol) show antiviral activity via protease inhibition ().

Data Contradiction Analysis

Q. How to address conflicting reports on the compound's thermal stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.